(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Description
(-)-corey lactone is a gamma-lactone.
Mechanism of Action
Target of Action
For instance, sesquiterpene lactones have been reported to exhibit anti-tumor activities by interacting with multiple molecular targets
Mode of Action
For example, some lactones can selectively bind to the parasite’s GABA-A and glutamate-gated chloride ion channels, which are vital for the function of invertebrate nerve and muscle cells . The specific interaction of (-)-Corey lactone diol with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Lactones can be produced through several enzymatic pathways, including β-oxidation, ω-oxidation, and the fungal polyketide pathway . These pathways could potentially be affected by the presence of (-)-Corey lactone diol. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
For instance, the lactone form of certain compounds has been found to have a lower clearance rate compared to their carboxylate form . The impact of these properties on the bioavailability of (-)-Corey lactone diol would need further investigation.
Result of Action
Lactones in general have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and antiviral effects . The specific effects of (-)-Corey lactone diol would depend on its targets and mode of action.
Action Environment
The stability and activity of lactones can be influenced by factors such as ph, temperature, and the presence of other substances
Biochemical Analysis
Biochemical Properties
(-)-Corey lactone diol: plays a crucial role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with several enzymes, including alcohol dehydrogenases and oxidoreductases , which facilitate its conversion into other valuable compounds. The interaction with these enzymes typically involves the oxidation of the hydroxyl groups present in the lactone diol, leading to the formation of more reactive intermediates . Additionally, (-)-Corey lactone diol can act as a substrate for NAD(P)±dependent alcohol dehydrogenases , which are essential for its oxidative lactonization .
Cellular Effects
The effects of (-)-Corey lactone diol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways , gene expression , and cellular metabolism . For instance, it has been observed to affect the PI3K-Akt and NFκB pathways, which are critical for cell survival and proliferation . Moreover, (-)-Corey lactone diol can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, (-)-Corey lactone diol exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites , leading to either inhibition or activation of enzymatic activity. For example, its interaction with alcohol dehydrogenases results in the oxidation of its hydroxyl groups, forming reactive intermediates that participate in further biochemical reactions . Additionally, (-)-Corey lactone diol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (-)-Corey lactone diol change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under mild conditions but can degrade under extreme pH or temperature . Long-term exposure to (-)-Corey lactone diol in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of (-)-Corey lactone diol vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and promote cell survival. At high doses, (-)-Corey lactone diol can exhibit toxic effects, including cellular apoptosis and organ toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(-)-Corey lactone diol: is involved in several metabolic pathways, including the oxidative lactonization pathway mediated by NAD(P)±dependent alcohol dehydrogenases . This pathway is crucial for the conversion of diols into lactones, which are important intermediates in the synthesis of various bioactive compounds. Additionally, (-)-Corey lactone diol can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, (-)-Corey lactone diol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is also influenced by its lipophilicity , which affects its ability to cross cellular membranes and accumulate in specific compartments .
Subcellular Localization
The subcellular localization of (-)-Corey lactone diol is critical for its activity and function. It is often directed to specific compartments, such as the mitochondria or endoplasmic reticulum , where it can interact with target enzymes and proteins . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action .
Properties
IUPAC Name |
(3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTZWRCSPHQSFX-GBNDHIKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369135 | |
Record name | (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32233-40-2 | |
Record name | (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32233-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78KQ4P7T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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